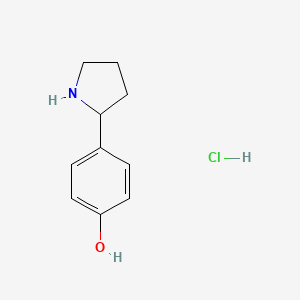

4-(Pyrrolidin-2-yl)phenol HCl

Übersicht

Beschreibung

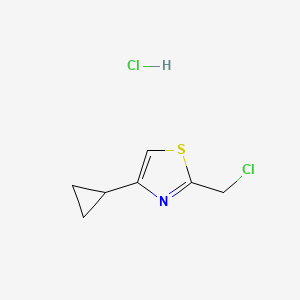

4-(Pyrrolidin-2-yl)phenol HCl, also known as p-PDPH, is a chemical compound with the molecular formula C11H15NO·HCl. It is used in scientific research as a building block for the synthesis of various heterocyclic compounds. The compound is a white to yellow solid .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The Petasis reaction has been used to synthesize alkylaminophenol compounds .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to create bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.68 . It is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), a derivative of 4-(Pyrrolidin-2-yl)phenol HCl, has been synthesized using a new protocol. This compound's structure was confirmed using various spectroscopy and crystallography methods. The molecular structure of PDP was examined computationally, showing distinct electrostatic potentials on its phenyl and pyrrolidine rings. This compound demonstrates the potential for structural modifications leading to new drug development (Zulfiqar et al., 2021).

Potential in Anticancer and Anti-inflammatory Research

PDP exhibited notable anti-inflammatory activity and significant inhibition of the HT-29 cancer cell line. These findings suggest its potential application in anti-inflammatory and anticancer therapeutics (Zulfiqar et al., 2021).

Role in Corrosion Inhibition

A variety of phenolic compounds, including derivatives of this compound, have been studied for their corrosion inhibitive effects. These compounds have shown promise in protecting metal surfaces, particularly in acidic environments, suggesting their utility in industrial applications (Murmu et al., 2019).

Applications in Molecular and Computational Studies

Related alkylaminophenol compounds have been synthesized and analyzed both theoretically and experimentally, revealing insights into their electronic, structural, and spectral properties. Such studies contribute to a deeper understanding of the molecular characteristics and potential applications of these compounds in various fields (Ulaş, 2021).

Antibacterial Properties

Certain derivatives of this compound have shown effectiveness against various bacterial strains, indicating their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Zukünftige Richtungen

The future directions of 4-(Pyrrolidin-2-yl)phenol HCl and similar compounds lie in their potential use in the treatment of human diseases . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make these compounds of great interest in medicinal chemistry .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as 4-(pyrrolidin-2-yl)phenol hydrochloride, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like 4-(pyrrolidin-2-yl)phenol hydrochloride is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the physicochemical properties of compounds like 4-(pyrrolidin-2-yl)phenol hydrochloride can be influenced by environmental factors .

Biochemische Analyse

Biochemical Properties

4-(Pyrrolidin-2-yl)phenol hydrochloride plays a crucial role in various biochemical reactions. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its ability to interact with a wide range of biomolecules, including enzymes and proteins. This interaction is primarily facilitated by the sp3-hybridization of the nitrogen atom, which allows for efficient exploration of the pharmacophore space .

In biochemical reactions, 4-(Pyrrolidin-2-yl)phenol hydrochloride has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and protoporphyrinogen oxidase (PPO). These interactions are characterized by the binding of the pyrrolidine ring to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, the phenol group in 4-(Pyrrolidin-2-yl)phenol hydrochloride can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.

Cellular Effects

4-(Pyrrolidin-2-yl)phenol hydrochloride exerts various effects on different types of cells and cellular processes. One of the primary effects is the modulation of cell signaling pathways. For instance, the compound has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By interacting with key proteins in this pathway, 4-(Pyrrolidin-2-yl)phenol hydrochloride can alter gene expression and cellular metabolism.

In addition to its effects on signaling pathways, 4-(Pyrrolidin-2-yl)phenol hydrochloride also impacts cellular metabolism by modulating the activity of metabolic enzymes. This can lead to changes in the levels of various metabolites, thereby affecting overall cellular function. Furthermore, the compound has been reported to exhibit antiproliferative activity against cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of 4-(Pyrrolidin-2-yl)phenol hydrochloride involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the pyrrolidine ring to the active sites of target enzymes. This binding can result in either inhibition or activation of the enzyme’s catalytic activity, depending on the specific enzyme and the nature of the interaction .

In addition to enzyme interactions, 4-(Pyrrolidin-2-yl)phenol hydrochloride can also influence gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, thereby affecting cellular function and metabolism. Furthermore, the phenol group in the compound can form hydrogen bonds with DNA and RNA molecules, potentially influencing their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Pyrrolidin-2-yl)phenol hydrochloride have been observed to change over time. The stability of the compound is a critical factor in determining its long-term effects on cellular function. Studies have shown that 4-(Pyrrolidin-2-yl)phenol hydrochloride is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to the compound can lead to cumulative effects on cellular function. For instance, long-term treatment with 4-(Pyrrolidin-2-yl)phenol hydrochloride has been reported to result in sustained inhibition of certain metabolic enzymes, leading to alterations in cellular metabolism and function . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of the compound.

Dosage Effects in Animal Models

The effects of 4-(Pyrrolidin-2-yl)phenol hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of cancer cell proliferation . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

4-(Pyrrolidin-2-yl)phenol hydrochloride is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit the activity of protoporphyrinogen oxidase, an enzyme involved in the heme biosynthesis pathway . This inhibition can lead to a decrease in heme production, affecting various cellular processes that depend on heme as a cofactor.

Additionally, 4-(Pyrrolidin-2-yl)phenol hydrochloride can modulate the activity of enzymes involved in the metabolism of amino acids and nucleotides. This can result in changes in the levels of various metabolites, thereby influencing overall metabolic flux and cellular function .

Transport and Distribution

The transport and distribution of 4-(Pyrrolidin-2-yl)phenol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, 4-(Pyrrolidin-2-yl)phenol hydrochloride can bind to various intracellular proteins, influencing its localization and accumulation.

Eigenschaften

IUPAC Name |

4-pyrrolidin-2-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBVEAPGKKFAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7167-72-8 | |

| Record name | Phenol, 4-(2-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7167-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)

![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)

![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)

![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)

![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)

![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)

![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)

![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)

![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)